Absence of Confirmed Target Engagement Data Relative to 1-Benzhydryl-4-Methanesulfonyl-Piperazine
No primary publication or patent reports a Kd, Ki, IC₅₀, or any other quantitative target‑engagement parameter for 1‑benzhydryl‑3‑(2‑(4‑(methylsulfonyl)piperazin‑1‑yl)ethyl)urea as of the search date. In contrast, 1‑benzhydryl‑4‑methanesulfonyl‑piperazine (a sulfonamide analog) was characterized in a 2008 study where the compound termed '3e' achieved significant in‑vivo tumor inhibition in the mouse Ehrlich ascites model, though exact IC₅₀ values were not reported for isolated molecular targets [1]. This constitutes a fundamental data gap that precludes any evidence‑based differentiation claim for the urea analog.
| Evidence Dimension | Target engagement (biochemical Ki, IC₅₀, or Kd) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 1-Benzhydryl-4-methanesulfonyl-piperazine: in-vivo tumor inhibition reported but no isolated biochemical IC₅₀ |
| Quantified Difference | Not calculable |
| Conditions | Literature search across PubMed, Google Scholar, binding databases, and patent repositories |
Why This Matters
Procurement for a specific target‑based project cannot be justified without quantitative binding or functional data, making the sulfonamide analog a more evidence‑supported choice for angiogenesis‑related programs.
- [1] Ananda Kumar, C. S., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse Ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466–472. View Source
